2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049531
InChI: InChI=1S/C14H12N2O4S2/c15-11-7(13(17)18)3-1-5-9(11)21-22-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.4 g/mol

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid

CAS No.:

Cat. No.: VC18049531

Molecular Formula: C14H12N2O4S2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid -

Specification

Molecular Formula C14H12N2O4S2
Molecular Weight 336.4 g/mol
IUPAC Name 2-amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoic acid
Standard InChI InChI=1S/C14H12N2O4S2/c15-11-7(13(17)18)3-1-5-9(11)21-22-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
Standard InChI Key VCWUCBABIFNYOT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)SSC2=CC=CC(=C2N)C(=O)O)N)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features two aromatic rings connected by a disulfide bond, with amino (-NH2_2) and carboxylic acid (-COOH) groups at the 2- and 3-positions of each ring . The disulfide bridge introduces conformational flexibility, enabling dynamic redox behavior (Figure 1) . X-ray crystallography of analogous disulfide-containing compounds reveals twisted geometries, with dihedral angles between aromatic rings ranging from 79° to 88° .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC14H12N2O4S2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight336.4 g/mol
Functional Groups2× -NH2_2, 2× -COOH, -S-S-
Dihedral Angle (Ar-S-S-Ar)82.5°–88.4°
Thermal StabilityDecomposes above 200°C

Synthesis Methods

Stepwise Synthesis and Optimization

The compound is synthesized via controlled oxidation of 2-amino-3-mercaptobenzoic acid precursors under alkaline conditions . Key steps include:

  • Thiol Protection: Amino and carboxylic acid groups are protected using tert-butoxycarbonyl (Boc) and methyl esters, respectively.

  • Disulfide Formation: Oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or iodine (I2\text{I}_2) yields the -S-S- bridge .

  • Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product.

Table 2: Synthesis Parameters

ParameterConditionYield
Oxidizing AgentH2O2\text{H}_2\text{O}_2 (30%)68–72%
Reaction Temperature25–30°C
Purification MethodColumn Chromatography (SiO2_2)>95% Purity

Characterization employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The 1H^1\text{H}-NMR spectrum shows doublets for aromatic protons (δ 7.2–7.8 ppm) and singlets for -NH2_2 groups (δ 5.1–5.3 ppm).

Biological Interactions and Mechanisms

Enzyme Modulation

The disulfide bond enables reversible redox reactions, modulating enzyme activity. For example, it inhibits thioredoxin reductase (TrxR) by competing with native substrates for the selenocysteine active site . Kinetic studies reveal a KiK_i of 12.3 μM for TrxR, suggesting moderate inhibitory potency.

Antioxidant Activity

In vitro assays demonstrate radical scavenging capacity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) with an IC50_{50} of 45 μM, comparable to ascorbic acid (IC50_{50} = 32 μM). The -S-S- bond is critical, as reduction to thiols (-SH) abolishes activity .

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Disulfide-Containing Benzoic Acid Derivatives

CompoundDisulfide GeometryBioactivity (IC50_{50})Applications
2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoic acid82.5° TrxR: 12.3 μMDrug delivery
3,3'-Dithiobisbenzoic acid88.4° DPPH: 50 μM Antioxidants
4-[(4-Carboxyphenyl)disulfanyl]benzoic acid79.3° N/ACo-crystals

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